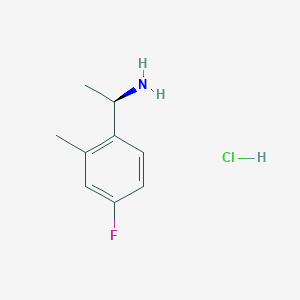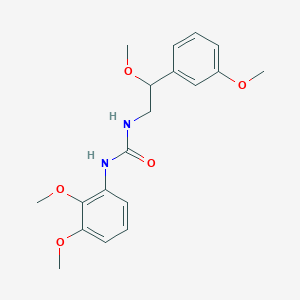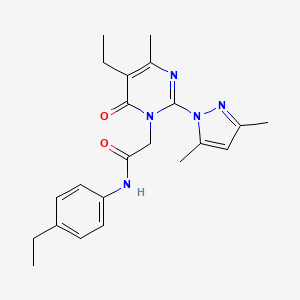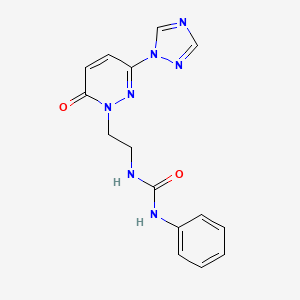
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, also known as THIQ, is a chemical compound that has been widely studied for its potential applications in scientific research. THIQ is a small molecule that has shown promise in various areas of research, including cancer treatment, drug discovery, and neuroscience.
Applications De Recherche Scientifique
Chemosensors for Ureas
A study by Engel et al. (2007) focuses on the development of chemosensors for ureas, utilizing 1,10-phenanthroline fluorophore-based compounds. These chemosensors are capable of distinguishing between neutral ureas and their salts through different optical responses, representing an advancement in tools for urea and its salts analysis. This could imply potential applications of similar compounds in developing novel sensors for various urea derivatives in scientific research (Engel, Dahan, Rozenshine-Kemelmakher, & Gozin, 2007).
Metal Complexation
The interaction of ligands with actinides and lanthanides, as studied by Xiao et al. (2015), provides insights into the use of similar compounds in the separation of actinides from nuclear waste. The use of electrospray ionization mass spectrometry (ESI-MS) combined with density functional theory (DFT) calculations offers a method to probe complexation processes, highlighting the potential of such compounds in enhancing nuclear waste management and recycling processes (Xiao, Wang, Mei, Zhang, Wall, Zhao, Chai, & Shi, 2015).
Antimicrobial Activities
Grassberger et al. (1984) synthesized 1,2-dihydro-1-hydroxy-2-(organosulfonyl)areno[d] [1,2,3]diazaborines to evaluate their antimicrobial activities. The study includes various compounds, including those related in structure to the query compound, and discusses their structure-activity relationships. This suggests potential applications in designing antimicrobial agents or studying the antimicrobial properties of similar compounds (Grassberger, Turnowsky, & Hildebrandt, 1984).
Antitumor Activity
Li et al. (2019) explored the antitumor activities of 4-aminoquinazoline derivatives containing a urea moiety, indicating significant efficacy against various human cancer cell lines. This research highlights the potential use of structurally similar compounds in the development of targeted therapeutic agents for cancer treatment (Li, Meng, Zhang, Zhang, Wang, Zhang, Song, Xin, Li, Zheng, Ke, Liu, & Zhang, 2019).
Sensor and Optical Applications
Mohapatra et al. (2019) review the use of urea- and thiourea-based compounds in biological, sensor, optical, and corrosion inhibition studies. The ligating properties of these compounds form complex compounds with transition metals, leading to novel applications in sensors, optical materials, and as corrosion inhibitors. This review suggests the broad applicability of such compounds in creating functional materials for various scientific and industrial purposes (Mohapatra, Das, Pradhan, El-ajaily, Das, Salem, Mahanta, Badhei, Parhi, Maihub, & E-Zahan, 2019).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-15-5-2-7-17(13-15)22-21(25)23-18-10-9-16-6-3-11-24(19(16)14-18)29(26,27)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYYPPAGXRUMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647514.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2647518.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)
![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647527.png)
![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)
![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2647529.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)
